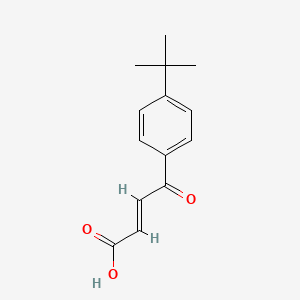

3-(4-tert-Butylbenzoyl)acrylic acid

Description

Significance of Alpha,Beta-Unsaturated Carbonyl Compounds in Chemical Synthesis

Alpha,beta-unsaturated carbonyl compounds, such as 3-(4-tert-Butylbenzoyl)acrylic acid, are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. wikipedia.orguomosul.edu.iq This structural arrangement results in unique electronic properties and reactivity, making them valuable intermediates in organic synthesis. uomosul.edu.iqrsc.org

The conjugation of the double bond and carbonyl group creates an extended π-system, leading to electrophilicity at both the carbonyl carbon and the β-carbon. libretexts.orgtib.eu This dual reactivity allows for two main types of nucleophilic attack: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (also known as a Michael addition) to the β-carbon. libretexts.orgtib.eu The outcome of the reaction can often be controlled by the choice of reagents and reaction conditions.

The ability to form new carbon-carbon bonds through reactions like the Michael addition makes α,β-unsaturated carbonyl compounds essential building blocks for the synthesis of more complex molecules. wikipedia.org They are utilized in a variety of chemical transformations, including polymerization reactions, which have significant industrial applications. wikipedia.org

Relevance of the Tert-Butylbenzoyl Moiety in Molecular Design

The tert-butylbenzoyl moiety is a significant structural feature in the design of new molecules, particularly in the field of medicinal chemistry. This group consists of a bulky tert-butyl group attached to a benzoyl ring system.

The tert-butyl group is a large, sterically hindered, and lipophilic (fat-loving) functional group. Its bulkiness can act as a "steric shield," which can enhance the metabolic stability of a drug by preventing or slowing down its breakdown by enzymes in the body. hyphadiscovery.com This increased stability can lead to a longer duration of action for a drug. Furthermore, the lipophilicity of the tert-butyl group can improve a molecule's ability to pass through cell membranes, which is often a crucial factor for a drug to reach its target. hyphadiscovery.com However, this group can also be susceptible to metabolism by certain enzymes, such as cytochrome P450s. hyphadiscovery.comnih.gov

The combination of these two groups in the tert-butylbenzoyl moiety provides a unique set of steric and electronic properties that can be exploited in the design of new therapeutic agents. For instance, the tert-butylcarboxamide moiety in the HIV protease inhibitor nelfinavir (B1663628) is known to fit well into a specific subsite of the enzyme. hyphadiscovery.com Similarly, the tert-butyl group in the antiviral drug ombitasvir (B612150) contributes to its potency. hyphadiscovery.com

Historical Context of Acrylic Acid Derivatives in Academic Research

The history of acrylic acid and its derivatives dates back to the mid-19th century, with the word "acrylic" being coined in 1843. britannica.combritannica.comwikipedia.org While acrylic acid and methacrylic acid were synthesized during this period, their practical applications were not realized until the early 20th century. britannica.combritannica.com In 1901, the doctoral research of German chemist Otto Röhm on the polymers of acrylic esters marked a turning point. britannica.combritannica.com

The commercialization of acrylic acid derivatives began in the 1930s with the polymerization of acrylic acid esters to form polyacrylate resins, which became key components of acrylic paints. britannica.combritannica.com Around the same time, polymethyl methacrylate (B99206) (PMMA), a clear plastic known by trademarks like Plexiglas and Perspex, was developed. britannica.comacrylicwarehouse.com

The advent of World War II spurred the demand for acrylic glass as a lightweight and shatter-resistant alternative to glass for applications such as aircraft windows and canopies. acrylicwarehouse.com Following the war, the applications for acrylics expanded into various commercial and medical fields, including contact lenses, dental materials, and water clarification. britannica.comacrylicwarehouse.com

In the realm of chemical synthesis, early methods for producing acrylic acid included the hydrocarboxylation of acetylene, a process developed based on Reppe chemistry. wikipedia.org Over time, more efficient and environmentally friendly methods have been developed, with the catalytic oxidation of propylene (B89431) being a primary route for modern production. researchgate.net The continuous research into acrylic acid and its derivatives has led to their widespread use in the production of superabsorbent polymers, coatings, and as precursors for a vast array of other chemicals. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBQKTQKFFYBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370861 | |

| Record name | 3-4-tert-butylbenzoylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97678-86-9 | |

| Record name | 3-4-tert-butylbenzoylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Tert Butylbenzoyl Acrylic Acid and Its Analogs

Direct Synthesis Approaches to 3-(4-tert-Butylbenzoyl)acrylic acid

The direct synthesis of this compound (C14H16O3) is a targeted process aiming to construct the molecule with its characteristic tert-butylphenyl and acrylic acid moieties. oakwoodchemical.comguidechem.combiosynth.comsigmaaldrich.com One common and effective method for synthesizing this and similar benzoylacrylic acids is the Friedel-Crafts acylation of an aromatic compound with maleic anhydride (B1165640). In the case of this compound, tert-butylbenzene (B1681246) is acylated with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). reddit.com The reaction proceeds by the electrophilic substitution of the tert-butylbenzene ring by an acylium ion generated from maleic anhydride and the catalyst. The subsequent opening of the anhydride ring and hydrolysis yields the desired keto-acid.

Another documented approach involves the reaction of a Grignard reagent with maleic anhydride. For a related compound, 3-(4-trifluoromethylbenzoyl)acrylic acid, a Grignard reagent prepared from 4-bromobenzotrifluoride (B150022) is reacted with maleic anhydride. prepchem.com This suggests a similar pathway could be employed for the tert-butyl analog, where a Grignard reagent derived from 4-tert-butylbromobenzene would react with maleic anhydride.

An alternative direct synthesis involves the condensation of 4-tert-butylacetophenone with glyoxylic acid monohydrate in the presence of acetic anhydride and a catalytic amount of a base like triethylamine. prepchem.com This method provides a straightforward route to the final product by forming the acrylic acid backbone through a condensation reaction.

Friedel-Crafts Acylation Strategies for Aryl Acrylic Acids

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones and related compounds. numberanalytics.comsigmaaldrich.combyjus.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. organic-chemistry.org The general mechanism involves the formation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction. byjus.compw.live

For the synthesis of aryl acrylic acids, a common strategy is the acylation of an aromatic compound with maleic anhydride. The choice of catalyst is crucial and can significantly impact the reaction's efficiency. numberanalytics.com While aluminum chloride (AlCl₃) is highly effective, other Lewis acids like ferric chloride (FeCl₃) and boron trifluoride (BF₃) are also used. numberanalytics.com The reaction conditions, including the solvent and temperature, are optimized to maximize the yield of the desired monoacylated product and minimize side reactions like polysubstitution. sigmaaldrich.com

Recent advancements have focused on developing more environmentally friendly and efficient Friedel-Crafts acylation methods. These include the use of solid acid catalysts, ionic liquids, and microwave-assisted reactions to reduce reaction times and improve yields. sigmaaldrich.comorganic-chemistry.org For instance, zinc oxide (ZnO) has been demonstrated as a new catalyst for Friedel-Crafts acylation reactions. organic-chemistry.org

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Benzene (B151609), Toluene | High reactivity and yield numberanalytics.com | Hygroscopic, can generate HCl numberanalytics.com |

| Ferric chloride (FeCl₃) | Anisole, other activated aromatics | Less reactive than AlCl₃, but still effective numberanalytics.com | Can require higher temperatures |

| Boron trifluoride (BF₃) | Various aromatics | Good for certain substrates | Lower yields compared to AlCl₃ in some cases numberanalytics.com |

| Zinc chloride (ZnCl₂) | Aromatic ethers | Milder catalyst | May require more forcing conditions |

| Solid Acids (e.g., Zeolites, ZnO) | Various aromatics | Recyclable, environmentally friendlier organic-chemistry.org | Can have lower activity than traditional Lewis acids |

This table provides a general overview of common catalysts and their characteristics in Friedel-Crafts acylation reactions.

Michael Condensation Reactions in the Preparation of Related Keto-Acids

The Michael reaction, or Michael addition, is a versatile method for forming carbon-carbon bonds. libretexts.orglibretexts.org It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. organic-chemistry.org This reaction is particularly useful in the synthesis of γ-keto acids and esters. acs.org

In the context of preparing keto-acids, a stabilized enolate, often derived from a β-keto ester or a malonic ester, can be used as the Michael donor. pressbooks.pub This enolate adds to an α,β-unsaturated ketone or ester. For example, the reaction of a malonic ester enolate with an α,β-unsaturated ketone, followed by hydrolysis and decarboxylation, can yield a γ-keto acid. libretexts.org

The scope of the Michael reaction is broad, with a wide variety of donors and acceptors being applicable. libretexts.orgpressbooks.pub The reaction is thermodynamically controlled and often proceeds under mild conditions, making it a valuable tool in organic synthesis. libretexts.orgorganic-chemistry.org The choice of base and solvent can influence the reaction's outcome and stereoselectivity. libretexts.org Aza-Michael reactions, where an amine is the nucleophile, are also important for synthesizing β-amino acids and their derivatives. researchgate.net

Advanced Synthetic Routes to Acrylic Acid Derivatives

Beyond traditional methods, several advanced synthetic routes have been developed for acrylic acid and its derivatives, often focusing on sustainability and efficiency. researchgate.net One innovative approach involves the direct synthesis of acrylic acid from bio-renewable sources like lactic acid. renewable-carbon.eu This process can involve a catalytic, two-step conversion of alkyl lactates to acrylic esters, which can then be hydrolyzed to acrylic acid. renewable-carbon.eu

Another area of active research is the synthesis of acrylic acid derivatives from simple C1 and C2 building blocks. For instance, a novel route utilizes methanol (B129727) and acetic acid to produce acrylic acid and methyl acrylate (B77674) over a specially designed catalyst. cas.cndouwin-chem.com Nickel-catalyzed synthesis of acrylic acid derivatives from carbon dioxide and ethylene (B1197577) is also a promising green chemistry approach. researchgate.netsemanticscholar.org

Table 2: Emerging Synthetic Routes for Acrylic Acid Derivatives

| Starting Materials | Key Reagents/Catalysts | Product | Significance |

|---|---|---|---|

| Lactic Acid | Palladium catalyst, CO, Ethylene | Acrylic Acid/Esters | Bio-renewable feedstock renewable-carbon.eu |

| Methanol, Acetic Acid | TiO₂-coated NASICON catalyst | Acrylic Acid, Methyl Acrylate | Utilizes simple, abundant feedstocks cas.cn |

| Ethylene, CO₂ | Nickel complexes | Acrylic Acid Derivatives | Carbon capture and utilization researchgate.net |

| Carboxylic Acids | 2-amino-2-methylpropanol, Paraformaldehyde | α-Substituted Acrylic Acids | Novel multi-step synthesis google.com |

This table highlights some of the advanced and emerging synthetic strategies for producing acrylic acid and its derivatives.

Enantioselective Synthesis of Chiral Acrylic Acid Analogs

The synthesis of chiral molecules, where one enantiomer is produced in excess over the other, is a significant area of modern organic chemistry. pharmaguideline.com For chiral acrylic acid analogs, several enantioselective methods have been developed. Asymmetric hydrogenation is a powerful technique where a prochiral alkene is hydrogenated using a chiral catalyst to produce a chiral alkane. pharmaguideline.com This has been successfully applied to the synthesis of various chiral carboxylic acids. researchgate.net

Another important method is the asymmetric Morita–Baylis–Hillman (MBH) reaction. This reaction forms a carbon-carbon bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde. The use of chiral catalysts, such as bifunctional tertiary amine-carbamates, can lead to the formation of chiral acrylic acid derivatives with high enantiomeric excess. nih.gov

Enzymatic reductions also offer a highly selective route to chiral α-substituted acids. Ene-reductases can reduce α,β-unsaturated acids with high enantioselectivity under mild, aqueous conditions. nih.gov Furthermore, catalytic asymmetric dearomatization and photocycloaddition reactions have emerged as powerful tools for constructing complex chiral cyclic compounds that may incorporate an acrylic acid moiety. mdpi.comfrontiersin.org The development of chiral polyacrylamides and their derivatives also highlights the interest in incorporating chirality into polymeric structures based on acrylic acid. acs.org

Chemical Reactivity and Transformation Pathways of 3 4 Tert Butylbenzoyl Acrylic Acid

Reactions Involving the Alpha,Beta-Unsaturated Carbonyl System

The conjugated system, consisting of a carbon-carbon double bond adjacent to a ketone, is a versatile functionality that participates in a variety of addition and cycloaddition reactions.

The α,β-unsaturated ketone structure in 3-(4-tert-Butylbenzoyl)acrylic acid is an excellent Michael acceptor. This allows for 1,4-conjugate addition of a wide range of soft nucleophiles to the β-carbon of the acrylic acid chain. This reaction is thermodynamically favored due to the formation of a stable enolate intermediate which is subsequently protonated. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by the tautomerization of the resulting enol to the more stable keto form.

A variety of nucleophiles can be employed in the Michael addition with this compound, leading to a diverse array of substituted propanoic acid derivatives. The table below illustrates potential products from such reactions.

| Nucleophile | Reagent Example | Predicted Product Structure | Product Name |

| Thiol | Thiophenol | 3-(4-tert-Butylbenzoyl)-3-(phenylthio)propanoic acid | |

| Amine | Diethylamine | 3-(4-tert-Butylbenzoyl)-3-(diethylamino)propanoic acid | |

| Malonate | Diethyl malonate | 2-(1-(4-tert-Butylbenzoyl)-2-carboxyethyl)malonic acid | |

| Cyanide | Sodium cyanide | 3-(4-tert-Butylbenzoyl)-3-cyanopropanoic acid |

The electron-deficient alkene of the acrylic acid moiety, activated by the adjacent benzoyl group, can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The stereochemistry and regiochemistry of the cycloaddition are governed by the frontier molecular orbitals of the diene and the dienophile. The reaction typically requires thermal conditions and results in the formation of a six-membered ring.

The following table provides examples of expected Diels-Alder adducts from the reaction of this compound with various dienes.

| Diene | Predicted Product Structure | Product Name |

| 1,3-Butadiene | 4-(4-tert-Butylbenzoyl)-4-cyclohexene-1-carboxylic acid | |

| Cyclopentadiene | 5-(4-tert-Butylbenzoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Furan | 7-(4-tert-Butylbenzoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a key reactive center, enabling transformations into various derivatives such as esters and amides, as well as undergoing reduction and oxidation reactions.

Standard synthetic methodologies can be applied to convert the carboxylic acid group of this compound into esters and amides. Esterification is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amidation typically requires the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or by using peptide coupling reagents, followed by reaction with an amine.

The tables below outline the expected products from esterification and amidation reactions.

Esterification Products

| Alcohol | Reagent/Conditions | Predicted Ester Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄, heat | Methyl 3-(4-tert-butylbenzoyl)acrylate |

| Ethanol | HCl, heat | Ethyl 3-(4-tert-butylbenzoyl)acrylate |

Amidation Products

| Amine | Reagent/Conditions | Predicted Amide Product |

|---|---|---|

| Ammonia | SOCl₂, then NH₃ | 3-(4-tert-Butylbenzoyl)acrylamide |

| Aniline | EDCI, HOBt | N-Phenyl-3-(4-tert-butylbenzoyl)acrylamide |

The reduction of this compound can lead to multiple products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both the ketone and the carboxylic acid functionalities, and may also reduce the carbon-carbon double bond. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, would likely selectively reduce the ketone to a secondary alcohol.

Oxidation of the molecule is less straightforward. The tert-butyl group is generally resistant to oxidation. The α,β-unsaturated system can undergo epoxidation or dihydroxylation at the double bond under specific conditions (e.g., using peroxy acids for epoxidation or osmium tetroxide for dihydroxylation).

Reactivity of the Benzoyl and Tert-Butyl Phenyl Moieties

The following table summarizes the expected major products of common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Predicted Product |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-tert-butylbenzoyl)acrylic acid |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-tert-butylbenzoyl)acrylic acid |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-(3-Acetyl-4-tert-butylbenzoyl)acrylic acid |

Derivatization Strategies for Structural Modification and Analog Generation

The structure of this compound, featuring a carboxylic acid, a ketone, and a carbon-carbon double bond, offers multiple sites for chemical modification. These reactive centers allow for a variety of derivatization strategies aimed at generating a diverse library of analogs. The primary pathways for modification involve reactions at the carboxylic acid terminus and additions to the α,β-unsaturated ketone system.

Analog generation can be systematically approached by targeting these functional groups. Standard organic chemistry transformations can be employed to modify the carboxylic acid group, such as:

Esterification: Reaction with various alcohols under acidic conditions to produce the corresponding esters.

Amidation: Conversion to an acid chloride followed by reaction with primary or secondary amines to yield a range of amides.

Reduction: Selective reduction of the carboxylic acid to a primary alcohol, which can be further functionalized.

The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack, primarily through Michael (1,4-conjugate) addition. This allows for the introduction of a wide array of substituents at the β-position. Common nucleophiles for this purpose include amines, thiols, and carbanions. These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, significantly diversifying the core structure.

Role as a Precursor in Heterocyclic Compound Synthesis

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Its β-aroylacrylic acid framework is analogous to other 3-aroylprop-2-enoic acids which have been successfully used to generate heterocycles. researchgate.net The simultaneous presence of an electrophilic α,β-unsaturated system and a carboxylic acid group allows for cascade or one-pot reactions where an initial intermolecular reaction is followed by an intramolecular cyclization.

This compound serves as a key building block for nitrogen-containing heterocycles like pyridines, pyrimidines, and notably, benzothiazepines. The synthesis of these structures often relies on the reaction of the α,β-unsaturated ketone system with binucleophilic reagents.

For instance, the synthesis of 2,3-dihydro-1,5-benzothiazepines can be achieved through a domino process. rsc.org This involves the Michael addition of a 2-aminothiophenol (B119425) to the acrylic acid derivative, followed by an in-situ intramolecular cyclization. The amino group of the thiophenol attacks the carbonyl carbon of the carboxylic acid (or its ester derivative), while the thiol group adds to the β-carbon of the double bond, leading to the formation of the seven-membered benzothiazepine (B8601423) ring. rsc.orgnih.gov This reaction provides a direct route to this important class of heterocyclic compounds.

Similarly, reaction with other nitrogen-containing nucleophiles can yield different heterocycles. The reaction of the analogous 3-(4-bromobenzoyl)prop-2-enoic acid with thiourea, for example, produces 2-pyrimidine thione derivatives. researchgate.net Treatment with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of substituted pyridines. researchgate.net These established transformations highlight the versatility of the aroylacrylic acid scaffold in constructing a variety of nitrogenous heterocycles.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from an Analogous Precursor Based on the reactivity of 3-(4-Bromobenzoyl)prop-2-enoic acid researchgate.net

| Reagent(s) | Resulting Heterocycle Class |

| Ethyl cyanoacetate, Ammonium acetate | Substituted Pyridine |

| Malononitrile, Ammonium acetate | Substituted Pyridine |

| Thiourea | Pyrimidine Thione |

| Hydrazine Hydrate | Phthalazinone Derivative |

The synthesis of oxygen- and sulfur-containing heterocycles can also utilize this compound as a starting material, although this application is less documented than for nitrogen heterocycles. The general principle involves the reaction of the α,β-unsaturated system with appropriate oxygen or sulfur nucleophiles, followed by cyclization.

For oxygen heterocycles, such as pyran derivatives, a reaction pathway analogous to that with carbon nucleophiles can be envisioned. For example, reaction with active methylene (B1212753) compounds like acetylacetone (B45752) in the presence of a base can lead to the formation of highly substituted pyran derivatives through a Michael addition followed by intramolecular cyclization. researchgate.net The biosynthesis of many oxygen-containing heterocycles in nature proceeds through mechanisms like the nucleophilic addition of a hydroxyl group to a Michael acceptor, a reaction that can be replicated in synthetic chemistry. nih.gov

The synthesis of sulfur-containing heterocycles often involves the reaction of α,β-unsaturated carbonyl compounds with sulfur-based nucleophiles. nih.govorganic-chemistry.orgnih.gov The reaction with a reagent like 2-aminothiophenol to form benzothiazepines is a prime example where a sulfur nucleophile initiates the key bond formation. rsc.org Other sulfur heterocycles could potentially be synthesized through reactions with reagents like hydrogen sulfide (B99878) or substituted thiols, leading to thiane (B73995) or other sulfur-containing ring systems, depending on the reaction conditions and subsequent cyclization strategy.

Table 2: Synthesis of Oxygen-Containing Heterocycles from an Analogous Precursor Based on the reactivity of 3-(4-Bromobenzoyl)prop-2-enoic acid researchgate.net

| Reagent(s) | Resulting Heterocycle Class |

| Acetylacetone, Piperidine | Substituted Pyran |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and correlations of proton (¹H) and carbon-13 (¹³C) nuclei, a definitive structural assignment of 3-(4-tert-Butylbenzoyl)acrylic acid can be achieved.

Proton (¹H) NMR Methodologies

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, vinylic, and aliphatic protons are expected. The protons of the tert-butyl group would appear as a sharp singlet at approximately 1.3 ppm due to the nine equivalent protons. The aromatic protons on the disubstituted benzene (B151609) ring would likely present as a pair of doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted system. The two vinylic protons of the acrylic acid moiety would also appear as doublets, a result of their coupling to each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the adjacent carbonyl and carboxylic acid groups, placing them in the downfield region of the spectrum, likely between 6.5 and 7.5 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically appearing far downfield, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (9H) | ~1.3 | Singlet |

| Vinylic (1H) | ~6.5-7.0 | Doublet |

| Vinylic (1H) | ~7.0-7.5 | Doublet |

| Aromatic (2H) | ~7.5-7.8 | Doublet |

| Aromatic (2H) | ~7.8-8.1 | Doublet |

| Carboxylic Acid (1H) | >10 | Broad Singlet |

Carbon-13 (¹³C) NMR Methodologies

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, signals for the carbonyl carbon of the ketone and the carboxylic acid carbon would be found at the low-field end of the spectrum, typically between 165 and 200 ppm. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the aromatic ring would appear in the aliphatic and aromatic regions, respectively. The aromatic carbons would generate a set of signals in the 125-140 ppm range, with the substituted carbons showing distinct shifts. The two vinylic carbons would also have characteristic shifts in the olefinic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| tert-Butyl (CH₃) | ~31 |

| tert-Butyl (quaternary C) | ~35 |

| Vinylic | ~130-145 |

| Aromatic | ~125-140 |

| Aromatic (C-substituted) | ~150-160 |

| Carboxylic Acid (C=O) | ~165-175 |

| Ketone (C=O) | ~190-200 |

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable.

HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. ceitec.czyoutube.com For this compound, key HMBC correlations would include those between the tert-butyl protons and the quaternary carbon of the butyl group as well as the adjacent aromatic carbon. Correlations would also be expected between the vinylic protons and the carbonyl carbons of both the ketone and the carboxylic acid, and the aromatic protons with the carbons of the benzene ring and the ketone carbonyl carbon. These correlations would definitively establish the link between the 4-tert-butylbenzoyl group and the acrylic acid moiety.

NOESY experiments provide information about the spatial proximity of protons. In the case of this compound, NOESY could be used to confirm the trans or cis geometry of the double bond by observing the presence or absence of a spatial correlation between the two vinylic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ketone, aromatic ring, and alkene functionalities. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibrations of the carboxylic acid and the ketone would appear as strong, sharp peaks in the region of 1680-1740 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would be observed in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons would be found above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aromatic/Vinylic | C-H stretch | >3000 |

| Aliphatic (tert-butyl) | C-H stretch | <3000 |

| Ketone | C=O stretch | ~1680-1700 |

| Carboxylic Acid | C=O stretch | ~1700-1720 |

| Alkene/Aromatic | C=C stretch | ~1500-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the extended conjugation system encompassing the benzoyl group and the acrylic acid moiety. The π → π* transitions of this conjugated system would result in strong absorption bands in the ultraviolet region. Based on data for similar β-aroylacrylic acids, one would anticipate a primary absorption maximum (λmax) in the range of 250-300 nm. nsf.gov The presence of the auxochromic tert-butyl group is not expected to significantly shift the λmax compared to the unsubstituted 3-benzoylacrylic acid.

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~250-300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, with a molecular formula of C₁₄H₁₆O₃, the calculated molecular weight is 232.28 g/mol . biosynth.comoakwoodchemical.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 232.

The fragmentation pattern would likely be characterized by several key losses. A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a significant peak at m/z 217 ([M-15]⁺). researchgate.net Another expected fragmentation is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a 4-tert-butylbenzoyl cation at m/z 161. Further fragmentation of the acrylic acid portion could lead to the loss of water (H₂O) or a carboxyl group (•COOH).

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 232 | Molecular Ion | [C₁₄H₁₆O₃]⁺ |

| 217 | Loss of •CH₃ | [C₁₃H₁₃O₃]⁺ |

| 161 | 4-tert-Butylbenzoyl cation | [C₁₁H₁₃O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Following extensive searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), as well as a thorough review of publicly available scientific literature, no specific single-crystal X-ray diffraction data for this compound, also known by its IUPAC name (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoic acid, could be located.

Therefore, a detailed analysis of its solid-state structure, including definitive crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided at this time. The absence of this information in the public domain prevents the generation of a crystallographic data table and an in-depth discussion of its specific molecular packing and intermolecular interactions in the crystalline state.

While crystallographic data for structurally related compounds have been reported, a direct extrapolation of these findings to this compound would not be scientifically rigorous. The precise solid-state arrangement of the title compound remains an area for future experimental investigation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer deep insights into the electronic properties of a molecule, which are fundamental to its chemical behavior and reactivity.

While specific Density Functional Theory (DFT) studies on 3-(4-tert-Butylbenzoyl)acrylic acid are not extensively documented in publicly available literature, the application of DFT to structurally related compounds, such as benzoyl derivatives and chalcones, allows for well-founded predictions about its electronic characteristics. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate a range of electronic properties. researchgate.net

For this compound, DFT would likely predict a planar conformation for the α,β-unsaturated carbonyl system due to the extensive π-conjugation. The key electronic features that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be employed to calculate atomic charges, which reveal the distribution of electron density across the molecule. It is anticipated that the oxygen atoms of the carbonyl and carboxyl groups would possess significant negative charges, rendering them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the β-carbon of the acrylic acid moiety are expected to be electrophilic.

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| Electron Density | Concentrated on oxygen atoms | Highlights potential hydrogen bond acceptor sites |

| Dipole Moment | Significant | Indicates polarity and potential for dipole-dipole interactions |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.orgyoutube.com These maps are generated from the results of quantum chemical calculations, typically DFT. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), blue signifies areas of positive potential (electron-poor), and green represents neutral potential. youtube.comwalisongo.ac.id

For this compound, an MEP map would be expected to show intense red regions around the carbonyl and carboxyl oxygen atoms, confirming their role as primary sites for electrophilic interactions and hydrogen bonding. mdpi.com The hydrogen atom of the carboxylic acid group would be depicted as a blue region, indicating its acidic nature and potential to act as a hydrogen bond donor. The aromatic ring and the tert-butyl group would likely exhibit areas of relatively neutral to slightly negative potential. Understanding the MEP is crucial for predicting how the molecule might interact with a biological receptor, as electrostatic complementarity is a key driver of molecular recognition. libretexts.orgmdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, flexibility, and interactions with the solvent. ethz.chrsc.org

For this compound, MD simulations in an aqueous environment would be particularly insightful. Such simulations could reveal the preferred conformations of the molecule in solution, taking into account the flexibility of the single bonds and the interactions with water molecules. Key aspects to be investigated would include the rotational freedom around the bond connecting the benzoyl and acrylic acid moieties and the orientation of the tert-butyl group. The simulations would also provide information on the hydration shell around the molecule, highlighting which parts of the molecule are more exposed to the solvent and which are shielded. This information is critical for understanding its solubility and how it might present itself to a binding partner. Studies on related poly(acrylic acid) systems have demonstrated the utility of MD in understanding polymer chain conformations and dynamics in solution. acs.orgdntb.gov.uadntb.gov.ua

Molecular Docking Investigations for Ligand-Target Interactions (in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netjournaljpri.comirjmets.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Given the structural similarity of this compound to chalcones, which are known to exhibit a wide range of biological activities, it is plausible to hypothesize its interaction with various protein targets. rsc.orgunja.ac.id Docking studies could be performed with this compound against enzymes or receptors implicated in diseases where chalcone (B49325) derivatives have shown promise, such as cancer or inflammatory disorders. journaljpri.comnih.gov

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results would provide a binding score (e.g., in kcal/mol) and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein. For instance, the carbonyl and carboxyl groups of this compound would be expected to form hydrogen bonds with appropriate donor or acceptor residues in a binding pocket, while the aromatic ring and the tert-butyl group could engage in hydrophobic and van der Waals interactions.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Predicted Outcome | Implication for Binding |

| Binding Energy | Favorable (e.g., -8.5 kcal/mol) | Suggests stable binding to the active site |

| Hydrogen Bonds | With backbone amide of key residue | Anchors the ligand in the binding pocket |

| Hydrophobic Interactions | tert-Butyl group in hydrophobic pocket | Contributes to binding affinity and specificity |

| π-π Stacking | Phenyl ring with an aromatic residue | Further stabilizes the ligand-protein complex |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.goveurekaselect.com These models are valuable for predicting the activity or properties of new, untested compounds. nih.govepa.govcmu.ac.th

A crucial step in QSAR/QSPR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors could be calculated.

Log P , the logarithm of the partition coefficient between octanol (B41247) and water, is a key descriptor of a molecule's lipophilicity. A higher log P value indicates greater lipid solubility, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the large, nonpolar tert-butyl group and the phenyl ring would contribute to a relatively high log P for this compound, while the carboxylic acid would add a hydrophilic component. QSAR studies on chalcones have often highlighted the importance of log P in their biological activity. nih.goveurekaselect.com

BCUT (Burden, CAS, University of Texas) descriptors are a class of descriptors that capture information about the atomic connectivity and properties of a molecule. acs.orgvcclab.orgresearcher.life They are derived from the eigenvalues of a modified adjacency matrix that considers atomic properties like electronegativity, polarizability, and atomic mass. vcclab.orgacs.org BCUT descriptors provide a more nuanced representation of molecular structure than simple 2D descriptors and have been successfully used in various QSAR and QSPR studies to model diverse biological activities and properties. acs.orgresearchgate.net For this compound, BCUT descriptors would encode information about the spatial arrangement of atoms with different physicochemical properties, which could be correlated with its biological activity.

Table 3: Key Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Specific Example | Information Encoded |

| Lipophilicity | log P | Hydrophobicity and membrane permeability |

| Topological | Wiener Index | Molecular branching and size |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity and electronic transitions |

| 3D Descriptors | BCUT Descriptors | 3D arrangement of atoms and properties |

Biological Interactions and Biochemical Mechanisms in Vitro Investigations

Enzyme Inhibition Studies of 3-(4-tert-Butylbenzoyl)acrylic acid and its Derivatives

In vitro investigations into the inhibitory effects of this compound on several key enzymes have not been reported in the accessible scientific literature. The following subsections detail the lack of specific findings.

Urease Enzyme Inhibition

No studies were found that specifically evaluate the urease inhibitory potential of this compound. While research on other acrylic acid derivatives has shown activity against the urease enzyme, these compounds are structurally distinct from this compound, and their results cannot be extrapolated.

Alpha-Glucosidase Enzyme Inhibition

There is no available data from in vitro assays to suggest that this compound acts as an inhibitor of the alpha-glucosidase enzyme.

Phospholipase Inhibition

A comprehensive search of scientific databases yielded no studies concerning the effect of this compound on any class of phospholipase enzymes.

Bacterial Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) Inhibition

The potential for this compound to act as an inhibitor of the bacterial enzyme FabI, a key component in fatty acid synthesis, has not been investigated in any published research.

Hepatitis C Virus Polymerase Inhibition

There is no evidence in the scientific literature to indicate that this compound has been screened for or possesses inhibitory activity against the Hepatitis C virus polymerase.

Biochemical Pathways and Molecular Targets Involved in Activity

Given the absence of any documented enzyme inhibition or other biological activity, the biochemical pathways and specific molecular targets for this compound remain unknown. Elucidation of its role in any biological system would first require primary screening and characterization of its effects at a molecular level.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds by identifying key structural features responsible for their activity. For derivatives related to this compound, SAR analyses have provided insights into the structural requirements for various biological effects, particularly antitubercular activity. nih.govresearchgate.net

The core acrylic acid scaffold is a recurring motif in compounds with demonstrated biological activity. nih.gov SAR studies on related acrylic acid derivatives have shown that modifications to different parts of the molecule significantly impact their potency. For instance, in a series of acrylic acid ethyl ester derivatives, the nature of the substituent on the phenyl ring was found to be critical for antimycobacterial efficacy. nih.gov The presence of a tert-butyl group on the phenyl ring, as in 3-(4-tert-butyl-phenylsulfanyl)acrylic acid ethyl ester, was associated with significant activity against Mycobacterium smegmatis. nih.gov This suggests that the bulky, lipophilic tert-butyl group contributes favorably to the interaction with the biological target.

General SAR principles for antitubercular agents often highlight the importance of lipophilicity, which facilitates cell wall penetration in mycobacteria. The tert-butyl group significantly enhances the lipophilic character of the molecule. Furthermore, studies on other classes of antitubercular agents, such as quinoline (B57606) derivatives and phthalazinyl hydrazones, have demonstrated that specific substitutions on the aromatic rings are essential for potency. mdpi.com For example, halogen substitutions or the presence of a phenyl ring can be fundamental for activity. mdpi.com In the context of acrylic acid derivatives, the length and conformation of the acrylic acid chain can also influence biological outcomes by affecting how the molecule fits into the active site of a target enzyme.

Investigations into oxadiazole derivatives as antitubercular agents reveal that oxadiazoles (B1248032) can act as bioisosteric replacements for the hydrazide group found in first-line drugs like isoniazid. nih.gov This highlights a strategy where the acrylic acid moiety in this compound could potentially be replaced by other bioisosteric groups to modulate activity, while the substituted benzoyl portion remains a key pharmacophoric element.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model then serves as a template for designing new, more potent ligands. For scaffolds related to this compound, pharmacophore models have been developed primarily in the context of designing kinase inhibitors and other therapeutic agents. nih.govmdpi.com

Kinases are critical targets in cancer therapy, and many inhibitors share common structural features that allow them to bind to the ATP-binding site. nih.govmdpi.com A typical pharmacophore model for a kinase inhibitor includes hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that interact with specific amino acid residues in the kinase's hinge region and hydrophobic pockets. mdpi.combiorxiv.org The this compound structure possesses several of these key features:

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group and the carboxylic acid group can act as hydrogen bond acceptors.

Hydrophobic Region: The 4-tert-butylphenyl group provides a large, hydrophobic moiety that can fit into hydrophobic pockets within a target protein.

Aromatic Ring: The phenyl ring can engage in aromatic interactions (π-π stacking) with residues like phenylalanine or tyrosine.

Based on these features, ligand design principles would involve modifying the scaffold to optimize these interactions. For example, rigidifying the scaffold can enhance binding affinity and selectivity. nih.govbiorxiv.org Studies on macrocyclic kinase inhibitors have shown that maintaining the conformation of the scaffold is key to retaining the binding mode of their acyclic counterparts. nih.gov In designing novel inhibitors, the this compound scaffold could be a starting point for creating more complex molecules. For instance, the acrylic acid tail could be functionalized to introduce additional hydrogen bonding groups or to cyclize the molecule, thereby improving its pharmacological properties. The design of inhibitors for protein kinase PknB, a target in Mycobacterium tuberculosis, often involves identifying molecules that can bind efficiently to the hinge region of the kinase. nih.gov The structural elements of this compound make it a plausible candidate for such interactions.

In Vitro Anti-proliferative Activity against Cell Lines (e.g., human cervix carcinoma, HeLa cells)

The anti-proliferative activity of acrylic acid derivatives has been investigated against various cancer cell lines, demonstrating their potential as anticancer agents. nih.gov While specific data for this compound is not extensively documented in the reviewed literature, studies on closely related analogues provide significant insights into its potential efficacy. For instance, certain 3-(4-chlorophenyl)acrylic acid derivatives have shown potent cytotoxic effects against the MDA-MB-231 human breast carcinoma cell line. nih.gov One such derivative, compound 4b, exhibited an IC₅₀ value of 3.24 µM. nih.gov This suggests that the substituted benzoyl acrylic acid scaffold is a promising framework for developing anti-proliferative agents.

Human cervix carcinoma (HeLa) cells are a standard model for evaluating the cytotoxicity of potential cancer therapeutics. nih.govnih.govepa.gov Various compounds have been shown to inhibit the proliferation of HeLa cells. For example, a derivative of tyrosol and gallic acid, THTEB, displayed a significant antiproliferative effect on HeLa cells by inducing S-phase arrest and DNA damage. nih.gov Similarly, a copper complex of a 2-substituted benzimidazole (B57391) was found to inhibit HeLa cell proliferation in a time- and dose-dependent manner, inducing apoptosis through a mitochondrial pathway. epa.gov Studies on other agents like disulfiram/copper complex have also demonstrated superior cytotoxicity against HeLa cells compared to conventional chemotherapeutics like cisplatin, partly by targeting cancer stem-like cells. nih.gov

Given that the benzoyl and acrylic acid moieties are common in cytotoxic compounds, it is plausible that this compound would exhibit anti-proliferative activity. The specific activity would depend on its mechanism of action, which could involve DNA damage, cell cycle arrest, or apoptosis induction, similar to other cytotoxic agents evaluated against HeLa cells. nih.govepa.gov

Table 1: In Vitro Anti-proliferative Activity of Related Acrylic Acid Derivatives

Antimicrobial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Enterobacter cloacae, Klebsiella aerogenes, Mycobacterium smegmatis, Mycobacterium tuberculosis)

Acrylic acid derivatives have been recognized for their antimicrobial properties against a spectrum of pathogens. nih.govresearchgate.netnih.gov The compound 3-(4-tert-butyl-phenylsulfanyl)acrylic acid ethyl ester, an analog of this compound, has demonstrated noteworthy in vitro activity against Mycobacterium smegmatis, showing greater efficacy than the first-line anti-tuberculosis drug rifampin. nih.gov Notably, this class of compounds appears to have a specific effect against mycobacteria, without inhibiting the growth of other tested Gram-positive or Gram-negative bacteria. nih.gov

The broader antimicrobial potential of related scaffolds is also evident. Derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have shown marked antibacterial effects on the Gram-positive bacterium Staphylococcus aureus and antifungal effects on Candida albicans. usmf.md Similarly, poly(acrylic acid) block copolymers exhibit bactericidal activity against S. aureus, the Gram-negative bacterium Escherichia coli, and Pseudomonas aeruginosa. nih.gov The antimicrobial activity of these copolymers was found to increase with a higher acrylic acid content. nih.gov

The fight against Mycobacterium tuberculosis is a major area of research where novel scaffolds are continuously explored. aimspress.comnih.gov Compounds are often first screened against the non-pathogenic, fast-growing surrogate M. smegmatis. nih.goveujournal.org For instance, nybomycin (B1677057) showed an MIC of 1.0 µg/mL against both M. smegmatis and M. bovis BCG, and was also effective against M. tuberculosis. nih.gov Lauric acid, another simple organic acid, also showed potent activity against M. smegmatis with an MIC of 7.8 µg/mL. eujournal.org

Table 2: Antimicrobial Efficacy of Related Acrylic and Tert-Butyl Containing Compounds

Antioxidant Activity and Free-Radical Scavenging Properties of Related Tert-Butyl Containing Scaffolds

Tert-butyl phenolic antioxidants (TBP-AOs) are widely recognized for their ability to inhibit oxidation by scavenging free radicals. nih.govresearchgate.net The chemical structure of these compounds, characterized by a phenol (B47542) ring substituted with one or more tert-butyl groups, is key to their antioxidant function. researchgate.net The tert-butyl group plays a critical role in enhancing antioxidant efficacy through several mechanisms. It acts as an electron-donating group, which increases the electron density on the aromatic ring and the hydroxyl group. nih.gov This electronic effect, combined with its steric bulk, stabilizes the phenoxy radical that forms when the antioxidant donates a hydrogen atom to a free radical, thus effectively terminating oxidation chain reactions. nih.gov

The free-radical scavenging properties of various tert-butyl containing scaffolds have been extensively studied. For example, 2,6-di-tert-butylphenol (B90309) and tert-butyl hydroquinone (B1673460) (TBHQ) are potent antioxidants used in various industrial and consumer products. nih.govmdpi.combohrium.com The antioxidant capacity of phenolic compounds is often related to the number of hydroxyl groups. For instance, compounds with multiple phenolic hydroxyl groups, such as those derived from hydroquinone, tend to exhibit stronger antioxidant activity than those with a single hydroxyl group. mdpi.com

Advanced Applications in Chemical Research and Development

Utilization as a Chemical Scaffold for Drug Discovery

The core structure of 3-(4-tert-Butylbenzoyl)acrylic acid belongs to the chalcone (B49325) class of compounds. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. semanticscholar.orgnih.gov This makes them attractive scaffolds for the development of new therapeutic agents.

Research into chalcone derivatives has revealed their potential in treating a variety of diseases. They have been investigated for their anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic properties. nih.govacs.org The presence of the α,β-unsaturated ketone moiety is a key feature, contributing to the reactivity and biological activity of these molecules. acs.org

The tert-butyl group on the phenyl ring of this compound is a significant feature. The incorporation of a tert-butyl group can enhance the lipophilicity of a molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, studies on other synthetic compounds have suggested that the tert-butyl group can play a crucial role in the antioxidant activity of molecules. mdpi.com

The acrylic acid portion of the molecule also offers a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives. This is a key advantage in drug discovery, where the ability to systematically alter a lead compound's structure is essential for optimizing its efficacy and safety profile. While direct studies on the biological activities of this compound are not extensively reported in publicly available literature, its structural similarity to other biologically active chalcones suggests its potential as a valuable scaffold for the discovery of new drugs. researchgate.netresearchgate.netnih.govnih.gov

Table 1: Potential Therapeutic Applications of Chalcone Derivatives

| Therapeutic Area | Examples of Investigated Activities |

|---|---|

| Oncology | Cytotoxic effects against various cancer cell lines |

| Infectious Diseases | Antibacterial and antifungal properties |

| Inflammation | Inhibition of inflammatory pathways |

| Metabolic Disorders | Potential as antidiabetic agents |

| Neurodegenerative Diseases | Monoamine oxidase (MAO) inhibition |

Polymer Chemistry Applications

Acrylic acid and its derivatives are fundamental monomers in polymer chemistry, widely used in the synthesis of a vast array of polymeric materials. wikipedia.org The vinyl group in acrylic acid readily undergoes polymerization, often via free-radical mechanisms, to form poly(acrylic acid) and its copolymers. wikipedia.org These polymers have found applications as superabsorbent materials in diapers, as dispersants, and in adhesives. wikipedia.org

While there is a lack of specific research detailing the use of this compound as a monomer or crosslinking agent in polymer chemistry, its structure suggests potential in these areas. The acrylic acid moiety could, in principle, participate in polymerization reactions. The bulky tert-butylbenzoyl group would impart specific properties to the resulting polymer, such as increased hydrophobicity and potentially altered thermal and mechanical characteristics.

In the context of crosslinking, the bifunctional nature of the molecule could be exploited. The acrylic acid group could be polymerized, and the benzoyl portion could potentially participate in other types of reactions or interactions to form a crosslinked network. However, without specific studies on this compound, its role in polymer chemistry remains speculative. General studies on the polymerization of acrylic acid using initiators like benzoyl peroxide provide a foundational understanding of how such processes occur. semanticscholar.orgiafor.org

Table 2: General Applications of Acrylic Acid-Based Polymers

| Application | Description |

|---|---|

| Superabsorbents | Crosslinked poly(acrylic acid) can absorb and retain large amounts of liquid. |

| Adhesives | Acrylic polymers are used in pressure-sensitive adhesives. |

| Coatings and Paints | Acrylic emulsions provide durability and weather resistance. |

| Thickeners | Used to control the viscosity of various formulations. |

Role in the Design of Novel Organic Materials

The design of novel organic materials with specific functions is a rapidly advancing field of research. The properties of these materials are intrinsically linked to the molecular structure of their constituent components. Chalcone derivatives, including by extension this compound, possess interesting photophysical and electronic properties that make them candidates for use in organic materials.

The conjugated π-system of the chalcone backbone can give rise to nonlinear optical (NLO) properties, making them potentially useful in applications such as optical data storage and telecommunications. The specific substituents on the aromatic rings can be tailored to fine-tune these properties.

Furthermore, the benzoyl group in this compound is a known chromophore. Molecules containing such groups can act as photoinitiators in polymerization reactions, where they absorb light and generate reactive species to initiate the polymerization process. While there is no direct evidence of this compound being used for this purpose, its structural similarity to other known photoinitiators suggests this as a potential area of application.

The ability to form derivatives through the acrylic acid group also opens up possibilities for creating liquid crystals or other ordered materials. The combination of a rigid benzoylphenyl core with a flexible acrylic chain could lead to the formation of mesophases under certain conditions. As with its applications in polymer chemistry, the specific use of this compound in the design of novel organic materials is an area that requires further dedicated research.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enantiomeric Purity

The acrylic acid moiety in 3-(4-tert-Butylbenzoyl)acrylic acid contains a prochiral double bond, meaning that addition reactions can lead to the formation of a stereocenter. The synthesis of enantiomerically pure forms of its derivatives is a significant area for future research, as different enantiomers of a compound can exhibit distinct biological activities.

Currently, the synthesis of similar acrylic acid derivatives often results in a racemic mixture. Future research should focus on developing novel asymmetric synthetic methods to obtain specific enantiomers of this compound derivatives in high purity. Several strategies could be explored:

Chiral Auxiliaries: Attaching a chiral auxiliary to the acrylic acid moiety can direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary can be removed to yield the enantiomerically enriched product.

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can facilitate enantioselective reactions. For instance, asymmetric hydrogenation or Michael additions to the α,β-unsaturated system could be achieved with high enantiomeric excess.

Enzymatic Resolutions: Biocatalysis using enzymes like lipases or esterases could be employed to selectively react with one enantiomer of a racemic mixture of a this compound ester, allowing for the separation of the unreacted enantiomer.

The successful development of such methodologies would be a significant advancement, enabling detailed studies into the stereospecific interactions of this compound at a molecular level.

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

Preliminary studies on structurally related benzoylacrylic acids and chalcones have indicated potential biological activities, including enzyme inhibition. For instance, some benzoylacrylic acid derivatives have been investigated as inhibitors of enzymes like tubulin and the epidermal growth factor receptor (EGFR). nih.govnih.gov Chalcones, which share the α,β-unsaturated ketone moiety, have been studied for their acetylcholinesterase inhibitory activity. nih.govnih.gov

A crucial future research direction is to conduct comprehensive mechanistic studies to elucidate the specific biological targets of this compound and its derivatives. This would involve:

Target Identification: High-throughput screening against a panel of enzymes and receptors to identify potential biological targets.

Enzyme Kinetics: Detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for any identified target enzymes.

Structural Biology: X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide invaluable insights into the specific molecular interactions driving its activity.

Cellular Assays: Investigating the effects of the compound on cellular pathways and processes to understand its mechanism of action in a biological context.

Understanding the precise molecular mechanisms will be fundamental for any potential therapeutic applications and for the rational design of more potent and selective analogs.

Exploration of New Chemical Transformations and Derivatizations

The chemical structure of this compound offers multiple reactive sites for chemical modification, opening up avenues for creating a diverse library of derivatives with potentially new properties. Future research should explore various chemical transformations, including:

Esterification and Amidation: The carboxylic acid group can be readily converted into a wide range of esters and amides. nih.govmaastrichtuniversity.nlrsc.org This would allow for the modulation of the compound's physicochemical properties, such as solubility and membrane permeability.

Reactions at the Double Bond: The α,β-unsaturated ketone system is susceptible to a variety of reactions, including Michael additions, epoxidations, and cyclopropanations. These transformations would introduce new functional groups and stereocenters.

Modifications of the Benzoyl Moiety: The aromatic ring can be subjected to electrophilic substitution reactions to introduce various substituents, which could influence the electronic properties and steric bulk of the molecule.

Polymerization: The acrylic acid moiety can undergo polymerization, either as a homopolymer or as a copolymer with other monomers, to create novel materials with specific properties. researchgate.net

A systematic exploration of these derivatization strategies will be essential for establishing structure-activity relationships (SAR) and for developing compounds with tailored characteristics for various applications.

| Potential Derivatization Site | Reaction Type | Potential New Functional Groups |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides |

| α,β-Unsaturated Ketone | Michael Addition, Epoxidation | Substituted Propionates, Epoxides |

| Aromatic Ring | Electrophilic Substitution | Halogens, Nitro groups, Alkyl groups |

| Acrylic Double Bond | Polymerization | Poly(acrylic acid) derivatives |

Advanced Computational Design of Potent Analogs

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with enhanced biological activity. nih.gov Future research on this compound should leverage these techniques to design potent analogs. Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed to establish a mathematical relationship between the chemical structure of a series of derivatives and their biological activity. bcrcp.ac.innih.govnih.govmdpi.comresearchgate.net This can help in identifying the key structural features that contribute to the desired activity.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs to the target's active site. nih.govresearchgate.netmdpi.comsemanticscholar.org This information can guide the design of new derivatives with improved binding characteristics.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be developed to define the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries for new potential lead compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound and its complex with a biological target over time, providing insights into the stability of the interaction and the role of conformational changes.

By integrating these computational methods, it will be possible to prioritize the synthesis of the most promising analogs, thereby accelerating the discovery of more potent and selective compounds.

Investigation of Environmental Impact and Biodegradation (academic perspective, not safety)

From an academic standpoint, understanding the environmental fate and potential for biodegradation of synthetic compounds is of growing importance. Future research should investigate the environmental impact of this compound, focusing on its persistence and degradation pathways.

The presence of a stable aromatic ring and a tert-butyl group suggests that the compound might be resistant to rapid biodegradation. acs.orgnih.govnih.gov Research in this area should aim to:

Identify Degradation Products: Conduct studies using microbial consortia from soil or water to identify the metabolic products formed during the biodegradation of the compound. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).

Elucidate Degradation Pathways: Based on the identified metabolites, propose potential biodegradation pathways. For aromatic compounds, degradation often proceeds through the formation of central intermediates like benzoyl-CoA, which are then further metabolized. unesp.brnih.govfrontiersin.orgresearchgate.netresearchgate.net The degradation of the acrylic acid portion is also a key aspect to investigate. nih.gov

Isolate and Characterize Degrading Microorganisms: Isolate and identify the specific bacterial or fungal strains capable of degrading this compound. Characterizing the enzymes involved in the degradation process would provide a deeper understanding of the underlying biochemical mechanisms.

These academic investigations will contribute to a broader understanding of the environmental chemistry of such synthetic molecules and could inform the design of more environmentally benign analogs in the future.

Q & A

Q. What are the most reliable synthetic routes for 3-(4-tert-Butylbenzoyl)acrylic acid, and how can purity be validated?

- Methodological Answer : A common approach involves coupling 4-tert-butylbenzoyl chloride with acrylic acid derivatives under anhydrous conditions. For validation, use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) to assess purity. Confirm structural integrity via Fourier-Transform Infrared Spectroscopy (FTIR) for carbonyl (C=O) stretches at ~1680 cm⁻¹ and Nuclear Magnetic Resonance (NMR) (¹H: δ 6.5–7.5 ppm for aromatic protons, δ 1.3 ppm for tert-butyl group) .

Q. How can researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is optimal. Grow crystals via slow evaporation in ethanol/water (7:3 v/v). Compare lattice parameters (e.g., space group, unit cell dimensions) with structurally analogous compounds like 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (reported space group P2₁/c, a = 10.23 Å, b = 14.56 Å, c = 12.89 Å) .

Q. What biological activities have been reported for structurally similar acrylic acid derivatives?

- Methodological Answer : Analogues like (E)-3-(4-Methoxyphenyl)acrylic acid exhibit neuroprotective and antimicrobial properties. Test via:

- In vitro assays: Neuronal cell viability (MTT assay, IC₅₀ ~50 μM) against oxidative stress.

- Antimicrobial screening: Disk diffusion (MIC ≤ 25 μg/mL for Gram-positive bacteria) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., tert-butyl proton splitting) may arise from solvent polarity or tautomerism. Address via:

Q. How can biotechnological approaches improve yield in acrylic acid derivative synthesis?

- Methodological Answer : Implement model predictive control (MPC) with a two-layer optimization strategy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.